molecular formula C16H20BrNO5 B187795 [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 63554-16-5

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

Cat. No. B187795
CAS RN: 63554-16-5
M. Wt: 386.24 g/mol
InChI Key: JZLAUALBZXMLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate, commonly known as ABM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ABM is a member of the oxanorbornene family, which has been extensively studied for their unique structural and biological properties.

Mechanism Of Action

The mechanism of action of ABM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. ABM has been shown to inhibit the activity of histone deacetylases, which play an important role in the regulation of gene expression. ABM has also been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in the replication and transcription of DNA.

Biochemical And Physiological Effects

ABM has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ABM inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ABM has also been shown to inhibit the replication of various viruses, including HIV-1 and HSV-1. In addition, ABM has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ABM in lab experiments is its versatility as a reagent for the synthesis of various compounds. ABM is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of using ABM is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ABM. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the synthesis of new materials and polymers with unique properties using ABM as a building block. Additionally, further research is needed to fully understand the mechanism of action of ABM and its potential toxicity in vivo.

Synthesis Methods

The synthesis of ABM involves the reaction of 4-acetamido-2-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base, followed by the reaction with methoxyacetic anhydride. The resulting product is purified by column chromatography to obtain ABM in high yield and purity.

Scientific Research Applications

ABM has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ABM has been shown to possess antitumor, antiviral, and antibacterial activities. ABM has also been investigated for its potential use in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. In material science, ABM has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, ABM has been used as a versatile reagent for the synthesis of various compounds.

properties

IUPAC Name

[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLAUALBZXMLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973461
Record name Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

CAS RN

63554-16-5, 57865-92-6
Record name NSC276416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003107268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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